

# PF-07328948 (Nirmatrelvir) Safety and Toxicology Profile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PF-07328948

Cat. No.: B15571186

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**PF-07328948**, the active pharmaceutical ingredient in Paxlovid™, is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[\[1\]](#) [\[2\]](#) Co-administered with the pharmacokinetic enhancer ritonavir, it has demonstrated efficacy in treating mild-to-moderate COVID-19 in patients at high risk of progressing to severe disease. [\[1\]](#)[\[2\]](#) This technical guide provides an in-depth overview of the nonclinical safety and toxicology profile of nirmatrelvir, based on a comprehensive assessment involving in vitro and in vivo studies. The data presented herein supported the rapid clinical development and regulatory approvals of this antiviral therapeutic.

The nonclinical safety program for nirmatrelvir was designed in accordance with international regulatory guidelines (ICH M3(R2)) to characterize potential risks to humans.[\[1\]](#) Studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.[\[1\]](#) The overall safety profile of nirmatrelvir is favorable, consistent with its high selectivity for the viral Mpro target, which has no close human homologues.[\[1\]](#)

## Pharmacokinetics and Metabolism (ADME)

The pharmacokinetic profile of nirmatrelvir is characterized by its metabolism by cytochrome P450 3A4 (CYP3A4).[\[3\]](#) Co-administration with ritonavir, a potent CYP3A4 inhibitor, significantly increases the systemic exposure and half-life of nirmatrelvir, allowing it to maintain

concentrations sufficient for antiviral efficacy.[3][4] When boosted with ritonavir, the primary elimination route of nirmatrelvir shifts from metabolic clearance to renal elimination.[3]

An innovative approach using quantitative fluorine nuclear magnetic resonance (19F-NMR) spectroscopy was employed to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of nirmatrelvir in humans, accelerating the development timeline.[3]

**Table 1: Summary of ADME Properties of Nirmatrelvir (with Ritonavir)**

| Parameter                   | Description                                         | Finding                                      |
|-----------------------------|-----------------------------------------------------|----------------------------------------------|
| Absorption                  | Time to maximum plasma concentration (Tmax)         | Approximately 3 hours on Day 5 of dosing.[5] |
| Distribution                | Plasma Protein Binding                              | 69%[3]                                       |
| Mean Volume of Distribution | 104.7 L[3]                                          |                                              |
| Metabolism                  | Primary Metabolic Enzyme                            | CYP3A4[3]                                    |
| Effect of Ritonavir         | Potent inhibition of CYP3A4-mediated metabolism.[3] |                                              |
| Excretion                   | Primary Route (with Ritonavir)                      | Renal elimination[3]                         |

**Diagram: Nirmatrelvir ADME Pathway with Ritonavir Boosting**

[Click to download full resolution via product page](#)

Figure 1: Nirmatrelvir ADME pathway with ritonavir boosting.

## Nonclinical Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential effects of nirmatrelvir on major physiological systems.

## Central Nervous System (CNS) and Respiratory System

A study in rats evaluated the effects on the CNS and respiratory function.

- Findings: At a high dose of 1,000 mg/kg, transient increases in locomotor activity and respiratory rate were observed.[1][2] However, there were no effects on behavioral endpoints in the functional observational battery.[1][2]

## Cardiovascular System

A cardiovascular study was conducted in telemetered cynomolgus monkeys.

- Findings: At the highest dose tested (75 mg/kg, twice daily), transient increases in blood pressure and compensatory decreases in heart rate were noted.[1][2] Importantly, nirmatrelvir did not prolong the QTc interval or induce arrhythmias.[1][2]

**Table 2: Summary of Safety Pharmacology Findings**

| System            | Species           | Key Findings                                                                            | Dose            |
|-------------------|-------------------|-----------------------------------------------------------------------------------------|-----------------|
| CNS & Respiratory | Rat               | Transient increases in locomotor activity and respiratory rate. No behavioral effects.  | 1,000 mg/kg     |
| Cardiovascular    | Cynomolgus Monkey | Transient increases in blood pressure and decreases in heart rate. No QTc prolongation. | 75 mg/kg b.i.d. |

## Repeat-Dose Toxicology

Repeat-dose toxicology studies of up to one month's duration were conducted in both rats and monkeys to assess potential target organs for toxicity.

- Findings: There were no adverse findings in repeat-dose toxicity studies in rats at doses up to 1,000 mg/kg/day or in monkeys at doses up to 600 mg/kg/day.[1][2]
- Non-adverse, Reversible Observations:
  - Rats: Prolonged coagulation times were observed at doses of 60 mg/kg and above.[1][2]
  - Monkeys: Increases in liver transaminases were seen at 600 mg/kg.[1][2]
  - These findings were not associated with any clinical signs or microscopic changes in the respective organs.[1][2]

**Table 3: Summary of Repeat-Dose Toxicology Studies (Up to 1 Month)**

| Species           | Maximum Dose Tested (No Adverse Effect Level) | Non-Adverse, Reversible Observations           |
|-------------------|-----------------------------------------------|------------------------------------------------|
| Rat               | 1,000 mg/kg/day                               | Prolonged coagulation times ( $\geq 60$ mg/kg) |
| Cynomolgus Monkey | 600 mg/kg/day                                 | Increased transaminases (600 mg/kg)            |

## Genotoxicity and Carcinogenicity

A battery of in vitro and in vivo assays was conducted to evaluate the genotoxic potential of nirmatrelvir.

- Genotoxicity: Nirmatrelvir was negative for mutagenic or clastogenic activity in the following assays:
  - Ames bacterial reverse mutation assay (in *S. typhimurium* and *E. coli*)[6]
  - In vitro micronucleus assay in human lymphoblastoid TK6 cells[6]
  - In vivo rat micronucleus assay[6]
- Carcinogenicity: Carcinogenicity studies with nirmatrelvir have not been conducted.[6]

## Reproductive and Developmental Toxicology

The potential effects of nirmatrelvir on fertility and embryo-fetal development were assessed in rats and rabbits.

- **Fertility:** In a fertility and early embryonic development study in rats, nirmatrelvir had no effects on male or female fertility, reproductive performance, or early embryonic development at doses up to 1,000 mg/kg/day.[6]
- **Embryo-fetal Development:**
  - **Rats:** There were no nirmatrelvir-related effects on embryo-fetal development at doses up to 1,000 mg/kg/day.
  - **Rabbits:** A transiently lower fetal body weight (up to 8%) was observed at the highest dose of 1,000 mg/kg/day, which was associated with maternal toxicity.[6] No severe manifestations of developmental toxicity were observed in either species.

## Experimental Protocols

The following sections provide an overview of the methodologies used in the key nonclinical safety studies.

### Repeat-Dose Toxicology Study (General Workflow)

The objective of these studies was to characterize the toxicity profile of nirmatrelvir following daily administration over a period of up to one month.

- **Species:** Sprague-Dawley rats and cynomolgus monkeys.
- **Administration:** Oral gavage, once daily.
- **Dose Groups:** Typically included a vehicle control group and at least three dose levels of nirmatrelvir.
- **Duration:** Up to 1 month.
- **Parameters Monitored:**

- Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
- Body Weight and Food Consumption: Measured weekly.
- Ophthalmology: Examinations conducted pre-study and at the end of the study.
- Clinical Pathology: Hematology, coagulation, and serum chemistry parameters evaluated at specified time points.
- Toxicokinetics: Blood samples collected to determine systemic exposure (AUC, Cmax) to nirmatrelvir.
- Anatomical Pathology: At termination, all animals underwent a full necropsy, with organ weights recorded. A comprehensive set of tissues was collected and processed for microscopic examination.

## Diagram: General Workflow for a Repeat-Dose Toxicology Study

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-CoV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Randomized Phase I Study and Dosing Regimen Selection to Accelerate and Inform Pivotal COVID-19 Trial of Nirmatrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [PF-07328948 (Nirmatrelvir) Safety and Toxicology Profile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571186#pf-07328948-safety-and-toxicology-profile]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)